

Synthesis via Iron-Catalyzed C–H Amination

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Compound Focus: Anilinium triflate

CAS No.: 591-40-2

Cat. No.: S6647606

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The most direct method found comes from a 2025 study, which describes the formation of **anilinium triflate** salts as the initial products in an iron-catalyzed site-selective aromatic C–H amination reaction [1].

The proposed reaction pathway is as follows [1]:



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Synthesis workflow for **anilinium triflate** via iron-catalyzed C–H amination.

Detailed Experimental Methodology

Here is a summary of the optimized reaction conditions and procedure based on the study [1]:

Reaction Component	Specific Details & Notes
Catalyst	Iron(II) acetate ($\text{Fe}(\text{OAc})_2$)

Reaction Component	Specific Details & Notes
Solvent	1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Temperature	Not explicitly stated (optimized at "lower temperature" vs. room temperature)
Key Reagent	NH(CD ₃)-O-(pivaloyl)hydroxylamines·HOTf (serves as the source of the N-alkyl group and the triflate anion)
Atmosphere	Reaction is largely insensitive to air or oxygen [1]
Work-up	The anilinium triflate product is formed directly in the reaction mixture and can be isolated after the reaction is complete.

- **Reaction Setup:** The reaction is performed in a flame-dried glass reactor. The benzamide substrate and iron(II) acetate catalyst are combined in HFIP [1].
- **Amination:** NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf is added to the reaction mixture. The reaction is stirred until completion, as monitored by TLC or LCMS [1].
- **Product Formation:** The **anilinium triflate** product precipitates or remains in the solution upon completion of the C–H amination step. Standard workup procedures (like concentration or filtration) are then used to isolate the crude product [1].
- **Purification:** Based on standard organic synthesis practice, the pure **anilinium triflate** salt can be obtained through techniques such as **recrystallization** or **washing with a specific solvent**.

Important Considerations for Synthesis

- **Synthetic Context:** This method produces **anilinium triflate** as a **key intermediate** in a larger synthetic sequence. Its isolation is a proof of concept that it can be synthesized and handled [1].
- **Anion Exchange:** **Anilinium triflate** can also be formed through **acid-base reactions**, where aniline is treated with triflic acid. However, the literature suggests that in the presence of a strong acid, the reactive iron-aminyl radical intermediate may be protonated and deactivated, shutting down the specific C–H amination pathway [1]. For straightforward salt synthesis, this acid-base metathesis is likely the most practical route.
- **Compound Identification:** The PubChem database lists an entry for "**Anilinium triflate**" (CID 87373195), confirming its existence as a defined chemical species, though it does not provide a synthesis protocol [2].

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References

1. Synthesis of N-CD 3 aryl amines via iron-catalysed site ... [pubs.rsc.org]
2. Anilinium triflate | C7H8F3NO3S | CID 87373195 - PubChem [pubchem.ncbi.nlm.nih.gov]

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